7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of chloro, phenyl, methyl, thiazolyl, and dihydrochromeno pyrrole groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe reaction conditions usually involve the use of solvents like ethanol or methanol, and catalysts such as triethylamine (TEA) to facilitate the reactions . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and phenyl positions. . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential anti-inflammatory, analgesic, and antitumor properties
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to the disruption of biological processes. For example, it may inhibit the synthesis of certain proteins or interfere with cell signaling pathways, resulting in its antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug
Properties
Molecular Formula |
C21H12Cl2N2O3S |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H12Cl2N2O3S/c1-10-8-15-13(9-14(10)23)18(26)16-17(11-2-4-12(22)5-3-11)25(20(27)19(16)28-15)21-24-6-7-29-21/h2-9,17H,1H3 |
InChI Key |
FWXDBWAWIIHVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC=CS5 |
Origin of Product |
United States |
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